ethyl 4-(4-tert-butylphenyl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate
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Overview
Description
Ethyl 4-(4-tert-butylphenyl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate is a synthetic organic compound It is characterized by its complex structure, which includes a thiophene ring, a piperidine moiety, and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-tert-butylphenyl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate typically involves multiple steps. The process begins with the preparation of the thiophene ring, followed by the introduction of the tert-butylphenyl group and the piperidine moiety. The final step involves the esterification of the carboxylate group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-tert-butylphenyl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
Ethyl 4-(4-tert-butylphenyl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of ethyl 4-(4-tert-butylphenyl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-(4-tert-butylphenyl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(4-tert-butylphenyl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-2-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.
Ethyl 4-(4-tert-butylphenyl)-2-[2-(4-methylpiperidin-1-yl)acetamido]furan-3-carboxylate: This compound has a furan ring instead of a thiophene ring.
Ethyl 4-(4-tert-butylphenyl)-2-[2-(4-methylpiperidin-1-yl)acetamido]benzene-3-carboxylate: This compound has a benzene ring instead of a thiophene ring.
Properties
IUPAC Name |
ethyl 4-(4-tert-butylphenyl)-2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O3S/c1-6-30-24(29)22-20(18-7-9-19(10-8-18)25(3,4)5)16-31-23(22)26-21(28)15-27-13-11-17(2)12-14-27/h7-10,16-17H,6,11-15H2,1-5H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLBABUFIPRPBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)(C)C)NC(=O)CN3CCC(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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